

What is the structure of Acid-PEG13-NHS ester?

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Compound of Interest

Compound Name: Acid-PEG13-NHS ester

Cat. No.: B3180427

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An In-Depth Technical Guide to **Acid-PEG13-NHS Ester**

Introduction

Acid-PEG13-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.^{[1][2]} It belongs to the family of polyethylene glycol (PEG) linkers, which are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.^{[3][4]} Structurally, this compound consists of three key components: a terminal carboxylic acid group, a 13-unit polyethylene glycol chain, and a terminal N-hydroxysuccinimide (NHS) ester.^[1] This unique architecture allows for the sequential or selective conjugation of two different molecules, making it a versatile tool for researchers.

The hydrophilic PEG spacer, comprising 13 ethylene glycol units, significantly increases the solubility of the molecule and its subsequent conjugates in aqueous media. This property is particularly advantageous in biological applications, preventing aggregation and improving the overall handling of the conjugated species. The NHS ester is a highly reactive group that specifically targets primary amines (-NH₂) on molecules like proteins, peptides, or amine-modified oligonucleotides to form stable, covalent amide bonds. The terminal carboxylic acid provides a second point of conjugation, which can react with primary amines in the presence of an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). This dual reactivity makes it an ideal linker for creating complex biomolecular constructs, including its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Properties

The fundamental structure of **Acid-PEG13-NHS ester** is linear, providing a defined spatial separation between the two terminal functional groups. This separation is critical in applications like PROTAC development, where precise positioning of a target protein and an E3 ligase is required.

- **N-Hydroxysuccinimide (NHS) Ester:** This functional group is highly reactive towards primary and secondary amines at a physiological to slightly alkaline pH (typically pH 7.2-8.5). The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of the NHS leaving group.
- **Polyethylene Glycol (PEG) Chain:** The PEG13 chain is a flexible, hydrophilic polymer. Its primary roles are to increase the hydrodynamic radius of the conjugate, enhance solubility in aqueous buffers, reduce immunogenicity, and prevent non-specific interactions with other proteins or surfaces.
- **Carboxylic Acid:** The terminal carboxyl group (-COOH) is less reactive than the NHS ester. It can be activated using carbodiimide chemistry (e.g., with EDC/NHS) to react with primary amines, forming another stable amide bond. This allows for a controlled, two-step conjugation strategy.

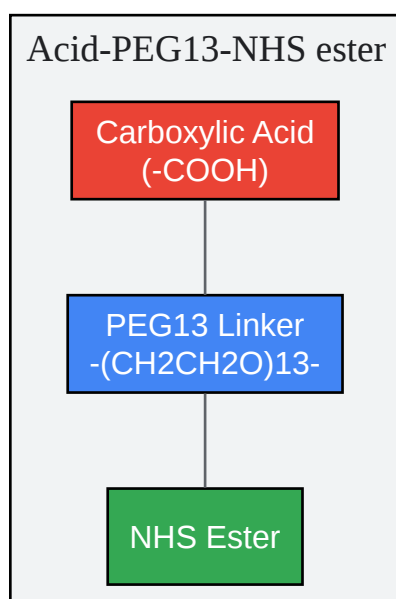
Quantitative Data

The key physicochemical properties of **Acid-PEG13-NHS ester** are summarized in the table below. Data is aggregated from various chemical suppliers and databases.

Property	Value	Citation(s)
Molecular Formula	C34H61NO19	
Molecular Weight	787.84 g/mol	
Purity	≥95% - 98%	
CAS Number	1643594-31-3, 2152679-62-2	
Functional Groups	Carboxylic Acid, NHS Ester	
Storage Temperature	-20°C	

Molecular Structure Diagram

The diagram below illustrates the logical arrangement of the functional components within the **Acid-PEG13-NHS ester** molecule.



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Functional components of **Acid-PEG13-NHS ester**.

Experimental Protocols

General Protocol for Protein Labeling with Acid-PEG13-NHS Ester

This protocol provides a general workflow for conjugating the NHS ester end of the linker to a primary amine on a target protein.

1. Materials and Reagents:

- Target protein containing primary amines (e.g., lysine residues).
- **Acid-PEG13-NHS ester.**
- Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the linker.
- Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (e.g., PD-10 desalting columns) for removing excess linker.

2. Reagent Preparation:

- Protein Solution: Prepare the target protein in the conjugation buffer at a concentration of 1-10 mg/mL.
- Linker Stock Solution: Immediately before use, dissolve the **Acid-PEG13-NHS ester** in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

3. Conjugation Reaction:

- Determine the desired molar ratio of linker to protein. A common starting point is a 5 to 20-fold molar excess of the linker.
- Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.

- Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The reaction time may require optimization.
- After the incubation period, stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

4. Purification of the Conjugate:

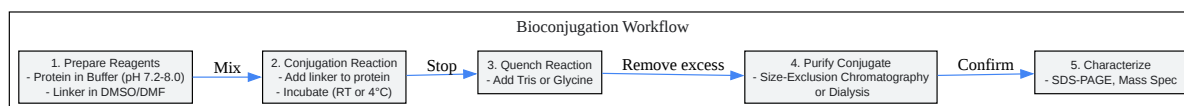
- Remove the excess, unreacted linker and quenching reagent from the protein conjugate.
- For SEC/Gel Filtration: Equilibrate the column (e.g., a PD-10 column) with the desired final buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions containing the purified protein conjugate, which will elute first.
- For Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the desired buffer. Perform several buffer changes over 24-48 hours.

5. Characterization:

- Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the linker or protein has a chromophore.

Workflow Diagram

The following diagram outlines the experimental workflow for a typical bioconjugation reaction using **Acid-PEG13-NHS ester**.



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Workflow for protein conjugation with **Acid-PEG13-NHS ester**.

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